molecular formula C9H7BrN2O2 B3026940 Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1190319-82-4

Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B3026940
CAS No.: 1190319-82-4
M. Wt: 255.07
InChI Key: CPNMUJAOYRRWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, the preparation of pyrrolopyridine analogs of nalidixic acid involved similar compounds, indicating potential antibacterial applications (Toja et al., 1986). Additionally, the synthesis of apomitomycin derivatives, which are potential intermediates for mitomycin synthesis, involves related chemical structures (Kametani et al., 1980).

Pharmaceutical and Biological Activities

  • Compounds like this compound have been used in the synthesis of novel molecules with potential anti-inflammatory properties, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate (Moloney, 2001). This indicates a role in the development of novel therapeutic agents.

Chemical Reactions and Transformations

  • The compound has been involved in various chemical reactions and transformations, such as the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, demonstrating its versatility in organic synthesis (Nechayev et al., 2013). Additionally, it has been used in the preparation of substituted azaindoles, highlighting its utility in synthesizing complex heterocyclic structures (Roy et al., 2007).

Catalysis and Material Science

  • The compound's derivatives have been utilized in catalytic processes, such as the palladium-mediated Suzuki coupling approach, indicating its potential applications in material science and industrial chemistry (Ennis et al., 1999).

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate”, involve their potential use in cancer therapy . These compounds are being developed as a class of FGFR inhibitors with development prospects .

Properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNMUJAOYRRWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=CC(=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211941
Record name Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-82-4
Record name Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.